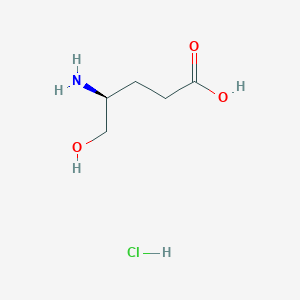

(4S)-4-amino-5-hydroxypentanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of an amino acid generally consists of a central carbon atom, also known as the alpha carbon, bonded to an amino group (-NH2), a carboxyl group (-COOH), and a side chain that varies between different amino acids .Physical And Chemical Properties Analysis

The physical and chemical properties of amino acids depend on their specific structure. They can vary in size, charge, and polarity . The properties of “(4S)-4-amino-5-hydroxypentanoic acid hydrochloride” are not specified in the literature.Applications De Recherche Scientifique

Enzymatic Studies and Chemical Synthesis

Enzyme Alkylation Studies : Chalkley and Bloxham (1976) explored the reactivity of cysteine in rabbit muscle pyruvate kinase upon alkylation by 5-chloro-4-oxopentanoic acid, leading to the synthesis of 4-hydroxypentanoic acid alanine thioether. This study contributes to understanding enzyme modifications and functionalities (Chalkley & Bloxham, 1976).

Synthesis of Derivative Compounds : Shimohigashi et al. (1976) reported on the synthesis of L-2-amino-5-arylpentanoic acids, demonstrating the role of (4S)-4-amino-5-hydroxypentanoic acid hydrochloride derivatives in the synthesis of biologically relevant compounds (Shimohigashi, Lee, & Izumiya, 1976).

Synthesis of γ-Fluorinated α-Amino Acids : Laue et al. (2000) explored the stereoselective synthesis of γ-fluorinated α-amino acids, using strategies that potentially involve or are analogous to the chemistry of (4S)-4-amino-5-hydroxypentanoic acid hydrochloride (Laue, Kröger, Wegelius, & Haufe, 2000).

Biocatalysis for Chiral Synthesis : Hernández et al. (2017) demonstrated the use of biocatalysis in synthesizing (S)- and (R)-2-amino-4-hydroxybutanoic acid, showcasing the potential for enzymatic synthesis involving compounds similar to (4S)-4-amino-5-hydroxypentanoic acid hydrochloride (Hernández et al., 2017).

Direct Chemical Synthesis : Yuan (2006) described the direct synthesis of 5-amino-4-oxopentanoic acid hydrochloride from levulinic acid, offering a methodological perspective on producing this compound (Yuan, 2006).

Biochemical Applications

Protease Assay Development : Badalassi et al. (2002) utilized a derivative of (4S)-4-amino-5-hydroxypentanoic acid for the development of a selective HIV-protease assay, highlighting its application in creating biomedical tools (Badalassi, Nguyen, Crotti, & Reymond, 2002).

Metabolite Analysis : Emerson et al. (2013) focused on identifying JWH-018 metabolites in urine, comparing them to analytical standards. The hydrolysis products included derivatives structurally related to (4S)-4-amino-5-hydroxypentanoic acid hydrochloride, providing insight into metabolite analysis and identification techniques (Emerson, Durham, Gidden, & Lay, 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4S)-4-amino-5-hydroxypentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c6-4(3-7)1-2-5(8)9;/h4,7H,1-3,6H2,(H,8,9);1H/t4-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCACBNOWHNQJLR-WCCKRBBISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S)-4-amino-5-hydroxypentanoic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-Methyl-1,3-oxazol-2-yl)methyl]prop-2-enamide](/img/structure/B2683533.png)

![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2683539.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2683540.png)

![1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine](/img/structure/B2683542.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2683544.png)

![Methyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2683545.png)

![5-[(3-chlorophenyl)amino]-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2683547.png)

![N-(4-chlorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2683548.png)